4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034466-19-6
VCID: VC4869840
InChI: InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Molecular Formula: C19H17N3O3
Molecular Weight: 335.363

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 2034466-19-6

Cat. No.: VC4869840

Molecular Formula: C19H17N3O3

Molecular Weight: 335.363

* For research use only. Not for human or veterinary use.

4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide - 2034466-19-6

Specification

CAS No. 2034466-19-6
Molecular Formula C19H17N3O3
Molecular Weight 335.363
IUPAC Name 4-acetamido-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Standard InChI InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23)
Standard InChI Key BAGJMHYCUSLIOJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide features a benzamide backbone (C₆H₅CONH₂) substituted at the 4-position with an acetamido group (-NHCOCH₃). The amide nitrogen is further functionalized with a methylene bridge (-CH₂-) linked to a pyridin-3-yl group, which itself bears a furan-2-yl substituent at the 5-position. This arrangement creates a conjugated system with potential for π-π stacking and hydrogen bonding, as observed in structurally related antimicrobial agents .

Key physicochemical properties inferred from analogs include:

  • Molecular Weight: Estimated at ~379.4 g/mol (calculated from C₂₁H₂₀N₄O₃).

  • Solubility: Moderate lipophilicity due to the furan and pyridine rings, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, DMFA).

  • Hydrogen Bond Donors/Acceptors: 3 donors (amide NH, furan O) and 6 acceptors (amide O, pyridine N, furan O, acetamido O).

A comparative analysis of similar benzamide derivatives reveals that the 4-acetamido group enhances water solubility compared to non-polar substituents, while the furan-pyridine moiety contributes to membrane permeability .

Synthetic Routes and Optimization Strategies

The synthesis of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide likely follows a multi-step protocol analogous to methods described for related pyridinylmethyl benzamides . A proposed pathway involves:

  • Preparation of 5-(Furan-2-yl)Pyridin-3-ylmethanamine:

    • Coupling of 3-aminomethyl-5-bromopyridine with furan-2-ylboronic acid via Suzuki-Miyaura cross-coupling .

    • Palladium catalysis (Pd(PPh₃)₄) in a DME/H₂O mixture at 80°C .

  • Benzamide Formation:

    • Reacting 4-acetamidobenzoyl chloride with the above amine in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Yield optimization via slow addition at 0°C to prevent exothermic side reactions.

Critical challenges in synthesis include:

  • Steric Hindrance: Bulky furan and pyridine groups may impede amide bond formation, necessitating extended reaction times (24–48 hrs) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is required to isolate the product from unreacted starting materials.

Biological Activity and Mechanistic Insights

While no direct antimicrobial data exists for 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, structurally similar compounds exhibit potent activity against Gram-positive bacteria. For instance, derivatives like 21d (3-(pyridine-3-yl)-2-oxazolidinone) show MIC values of 1–4 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae, comparable to linezolid . Molecular docking studies suggest that the pyridine-furan system binds the 50S ribosomal subunit via hydrogen bonds with A2473 and C2103 residues, disrupting peptide bond formation .

The acetamido group may enhance target affinity by:

  • Increasing hydrogen bonding with ribosomal RNA (e.g., U2538, G2539) .

  • Modulating electron density in the benzamide ring to improve π-stacking with nucleotide bases.

Pharmacokinetic and Toxicity Considerations

Predicted ADMET properties, derived from analogs :

ParameterValue/Characteristic
Oral Bioavailability58–67% (moderate)
Plasma Protein Binding89–92% (high)
CYP3A4 InhibitionWeak (IC₅₀ > 10 μM)
hERG InhibitionLow risk (IC₅₀ > 30 μM)

Notably, the furan ring raises concerns about potential hepatotoxicity via reactive metabolite formation. Structural mitigation strategies could include introducing electron-withdrawing groups (e.g., -CF₃) at the furan 5-position to reduce oxidative metabolism.

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